1,5-Dimethylpyrrolidine-2,3-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
1,5-dimethylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C6H9NO2/c1-4-3-5(8)6(9)7(4)2/h4H,3H2,1-2H3 |
InChI Key |
YBVDHNHNVFVSLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(=O)N1C |
Origin of Product |
United States |
Synthetic Methodologies for 1,5 Dimethylpyrrolidine 2,3 Dione and Its Derivatives
Strategies for Pyrrolidinedione Core Construction
The formation of the central pyrrolidine-2,3-dione (B1313883) ring is a key synthetic challenge, addressed through several elegant and efficient approaches. These strategies often aim for high atom economy and the rapid generation of molecular complexity from simple, readily available starting materials.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the initial components. organic-chemistry.org This approach is particularly powerful for constructing heterocyclic scaffolds like pyrrolidine-2,3-diones.
A prevalent MCR strategy involves the reaction of aromatic aldehydes, primary amines, and derivatives of acylpyruvic acids. jst-ud.vnnih.gov For instance, 4-acetyl-3-hydroxy-1,5-disubstituted-3-pyrroline-2-ones, which are direct precursors to the dione (B5365651) form, can be synthesized via a three-component reaction. jst-ud.vn This method leverages the reactivity of esters of acylpyruvic or aroylpyruvic acid with amines and aldehydes to build the heterocyclic core in one pot. beilstein-journals.org The use of diamines in these reactions has also been explored to create dimeric pyrrolidine-2,3-dione scaffolds, which can enhance aqueous solubility and biological activity. nih.gov
Another facile MCR approach involves a one-pot, three-component cyclization/allylation process, which is followed by a Claisen rearrangement to yield densely functionalized pyrrolidine-2,3-diones containing an all-carbon quaternary stereocenter. nih.govnih.gov This sequence is noted for its operational simplicity and high diastereoselectivity. nih.govnih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |
|---|---|---|---|---|
| Aromatic Aldehyde | Amine (or Diamine) | Phenyl Pyruvic Ester Derivative | Pyrrolidine-2,3-dione Monomer/Dimer | nih.gov |
| Aromatic Aldehyde | Amine | Acylpyruvic Acid Ester | 4-Acyl-3-hydroxy-3-pyrroline-2-one | jst-ud.vnbeilstein-journals.org |
| Enolizable Carbonyl | Amine | Aldehyde | 3-Hydroxy-1,5-dihydropyrrol-2-one | nih.gov |
Cyclization Reactions for Ring Formation
Cyclization is the definitive step in the formation of the pyrrolidinedione ring. In many synthetic routes, particularly MCRs, cyclization occurs in situ following initial condensation and addition reactions. For example, the reaction between an imine (formed from an aldehyde and an amine) and an enolizable acylpyruvic acid derivative proceeds via a nucleophilic attack and subsequent intramolecular cyclization to yield the heterocyclic core. nih.gov
Reductive cyclization is another powerful technique. For instance, o-nitrobenzylidenepyrrolidine-2,3-diones can be subjected to reductive conditions to induce cyclization, leading to the formation of more complex, fused ring systems like pyrrolo[3,4-b]quinolines. rsc.org
Furthermore, cascade reactions involving cyclization are employed for creating complex structures. An unusual method involves a Lewis acid-initiated ring-opening of donor-acceptor cyclopropanes with primary amines, which is followed by a lactamization (cyclization) step to afford 1,5-substituted pyrrolidin-2-ones. mdpi.com While this yields a pyrrolidin-2-one, the principle demonstrates a creative cyclization strategy for forming five-membered nitrogen heterocycles.
Utilization of Precursors with Pre-Formed Carbonyl Units
The synthesis of the 2,3-dione structure necessitates starting materials that contain the requisite carbonyl functionalities or their precursors. Esters of acylpyruvic or aroylpyruvic acid are ideal for this purpose, as they possess the β-keto-γ-keto ester moiety that readily participates in condensation and cyclization reactions to form the pyrrolidinedione ring. beilstein-journals.org
Similarly, multicomponent reactions often utilize phenyl pyruvic ester derivatives, which provide the C2-C3 dicarbonyl segment of the final product. nih.gov The reaction of these precursors with aldehydes and amines leads directly to substituted 3-hydroxy-3-pyrroline-2-ones, which exist in tautomeric equilibrium with the desired 2,3-dione form. jst-ud.vnnih.gov The choice of these precursors is strategic, as it simplifies the synthetic pathway and ensures the correct oxidation state at the C2 and C3 positions of the pyrrolidine (B122466) ring.
Functionalization and Derivatization Approaches
Once the pyrrolidinedione core is established, further modifications can be made to alter its properties or to build more complex molecules. These derivatizations can be highly specific, targeting particular positions on the heterocyclic scaffold.
Regioselective Substitution Reactions
Regioselectivity—the control over the site of chemical reactivity—is crucial for the precise functionalization of the pyrrolidinedione scaffold. A notable example is the regioselective transimination of 4-(1-aminoethylidene)-1,5-disubstituted pyrrolidine-2,3-diones. In a reaction between a Schiff' base-containing pyrrolidine-2,3-dione derivative and methylamine (B109427), the substitution occurs specifically at the exocyclic sp²-hybridized carbon atom of the ethylidene group at the C4 position. nih.gov This reaction proceeds without affecting the carbonyl group at the C3 position, demonstrating high regioselectivity and providing a method for modifying the C4 substituent. nih.gov The reaction is efficient, with yields reported between 80% and 92%. nih.gov
Modification of Existing Pyrrolidinedione Scaffolds
Existing pyrrolidinedione scaffolds serve as versatile platforms for a range of chemical modifications. These modifications can introduce new functional groups, build fused rings, or alter the core structure itself.
One approach involves the condensation of 4-arylmethylenepyrrolidine-2,3-diones with reagents like ethyl β-aminocrotonoate or N-phenacylpyridinium salts. rsc.org These reactions lead to the formation of adducts that can be dehydrogenated to create fused pyrrolo[3,4-b]pyridine systems. rsc.org
Another strategy focuses on the functional groups within the pyrrolidinedione product itself. For example, pyrrolidine-2,3-diones containing alkene moieties can undergo ring-closing metathesis to form new cyclic structures. nih.gov Furthermore, the entire heterocyclic ring can be modified through oxidative ring-opening. Treatment of 4-allylpyrrolidine-2,3-diones with sodium hydroxide (B78521) and hydrogen peroxide leads to the formation of novel β-amino acids, demonstrating a profound transformation of the original scaffold. nih.govacs.org
A reversible transimination reaction provides a method for exchanging amine substituents on the scaffold. The reaction of 4-[1-(4-methoxybenzyl)amino]ethylidene-1,5-disubstituted pyrrolidine-2,3-diones with methylamine results in the substitution of the 4-methoxybenzylamino group with a methylamino group, offering a pathway to diversify the functionality at the C4-position side chain. nih.gov
| Starting Scaffold | Reagent(s) | Transformation | Product Type | Reference |
|---|---|---|---|---|
| 4-Arylmethylenepyrrolidine-2,3-dione | Ethyl β-aminocrotonoate | Condensation/Dehydrogenation | Pyrrolo[3,4-b]pyridine | rsc.org |
| 4-Allylpyrrolidine-2,3-dione | Grubbs' Catalyst | Ring-Closing Metathesis | Fused Polycyclic Scaffold | nih.gov |
| 4-Allylpyrrolidine-2,3-dione | NaOH, H₂O₂ | Oxidative Ring Opening | β-Amino Acid | nih.govacs.org |
| 4-[1-(4-Methoxybenzyl)amino]ethylidene-pyrrolidine-2,3-dione | Methylamine | Transimination | 4-(1-Methylamino)ethylidene-pyrrolidine-2,3-dione | nih.gov |
Asymmetric Synthetic Routes (if applicable for derivatives)
The development of asymmetric synthetic routes is crucial for accessing enantioenriched pyrrolidine derivatives, which are valuable in medicinal chemistry and as chiral building blocks. While specific asymmetric syntheses for 1,5-dimethylpyrrolidine-2,3-dione are not extensively documented, methods developed for analogous structures provide insight into potential strategies.
One notable approach involves the synthesis of enantioenriched 2,2-disubstituted pyrrolidines, where a key step is the creation of a stereogenic quaternary center using an asymmetric allylic alkylation reaction. nih.gov This method can be followed by a stereospecific ring contraction to yield the desired pyrrolidine scaffold. nih.gov Another strategy focuses on the synthesis of pyrrolidine-based organocatalysts derived from natural sources like L- or D-tartaric acid. nih.gov These multi-step syntheses generate chiral pyrrolidine structures that can themselves be used to induce stereoselectivity in other reactions. nih.gov The choice of starting material and the conformational behavior of intermediates, which can be influenced by small structural modifications, are critical factors in determining the enantioselectivity of the final product. nih.gov
Optimization of Reaction Conditions for Enhanced Yields and Selectivity
Optimizing reaction parameters is fundamental to maximizing the efficiency of synthetic protocols for pyrrolidine-2,3-diones. Research into the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones has shown that adjusting the stoichiometry of the reactants can significantly impact product yield. nih.gov For instance, in a model three-component reaction involving an aromatic aldehyde, an amine, and a β-keto ester, altering the reactant ratios was systematically studied to find the optimal conditions. nih.gov
A study found that increasing the concentration of the aldehyde component while keeping other reactants constant could boost the yield. nih.gov Conversely, increasing the concentration of the amine component led to a slight decrease in yield, likely due to side reactions with a key iminium intermediate. nih.gov
Table 1: Optimization of Reactant Ratios for the Synthesis of a 1,5-Disubstituted Pyrrolidin-2-one Derivative Data derived from a model reaction for the synthesis of 1,5-diphenyl-4-acetyl-3-hydroxy-3-pyrrolin-2-one. nih.gov
| Aldehyde (equiv) | Aniline (B41778) (equiv) | Ethyl 2,4-dioxovalerate (equiv) | Yield (%) |
| 1 | 1 | 1 | 70 |
| 1 | 1 | 1.5 | 77 |
| 1.5 | 1 | 1 | 80 |
| 1 | 1.5 | 1 | 67 |
Solvent Effects in this compound Synthesis
The choice of solvent is a critical parameter that can influence reaction rates, yields, and even the reaction pathway. In the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives, different solvents have been explored to determine the optimal medium for the reaction. For example, when comparing dimethylformamide (DMF) and acetic acid (AcOH) for a cyclization reaction, significant differences in product yield were observed. nih.gov
Table 2: Influence of Solvent on the Yield of a Pyrrolidine-2,3-dione Derivative Data derived from the synthesis of a 1,4,5-trisubstituted pyrrolidine-2,3-dione enamine derivative. nih.gov
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| DMF | 95 | 6 | 62 |
| AcOH | 95 | 6 | 73 |
This demonstrates that for this particular transformation, the acidic nature of acetic acid likely plays a beneficial role in promoting the desired reaction steps, leading to a higher yield compared to the polar aprotic solvent DMF. nih.gov
Catalyst Systems and Their Influence on Reaction Outcomes
Catalysts are instrumental in the synthesis of pyrrolidine rings, often enabling milder reaction conditions and improving efficiency. The Paal-Knorr condensation, a classic method for pyrrole (B145914) synthesis, has been adapted using various catalysts for N-substituted pyrrole derivatives. While not specific to pyrrolidine-2,3-diones, the principles of catalyst selection are broadly applicable.
Studies on the synthesis of N-substituted pyrroles from 1,4-dicarbonyl compounds have shown the effectiveness of heterogeneous catalysts. One investigation screened several commercially available aluminas for the Paal-Knorr reaction, finding that CATAPAL 200 gave a superior yield of 96%. mdpi.com The high performance was attributed to its significant percentage of Brønsted acid sites and large pore diameter, which facilitate the necessary condensation and dehydration steps. mdpi.com
In another example, a highly dispersed copper iodide on activated carbon (CuI/C) catalyst was found to be highly effective for the Paal-Knorr condensation under solvent-free conditions. researchgate.net The optimization of the catalyst system is crucial, as it can enable reactions to proceed cleanly at room temperature with the added benefit of catalyst recyclability. researchgate.net
Table 3: Effect of Various Catalysts on a Paal-Knorr Condensation Reaction Data derived from the reaction of 2,5-hexanedione (B30556) and n-hexylamine. researchgate.net
| Catalyst | Yield (%) |
| No Catalyst | 10 |
| CuCl/C | 80 |
| CuBr/C | 85 |
| CuI/C | 98 |
| FeCl3/C | 70 |
| NiCl2/C | 60 |
| ZnCl2/C | 65 |
The choice of catalyst clearly has a profound impact on the reaction's success, with the CuI/C system proving to be the most efficient among those tested for this specific transformation. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 1,5 Dimethylpyrrolidine 2,3 Dione
Electrophilic and Nucleophilic Reactivity of the Dione (B5365651) System
The pyrrolidine-2,3-dione (B1313883) core features two electrophilic carbonyl carbons and adjacent alpha-positions that can exhibit nucleophilic character upon deprotonation. The interplay of these functionalities governs the compound's reactivity towards a variety of reagents.
Reactions at Carbonyl Centers
The carbonyl groups at the C2 and C3 positions of 1,5-dimethylpyrrolidine-2,3-dione are susceptible to nucleophilic attack. The inherent polarity of the carbon-oxygen double bond renders the carbonyl carbon electron-deficient and thus a prime target for nucleophiles. Reactions with nucleophiles can lead to the formation of addition products. For instance, the reaction with amines can furnish enamine derivatives. In a study on related 1,4,5-trisubstituted pyrrolidine-2,3-diones, it was observed that reactions with aliphatic amines proceed to give enamine forms which are stabilized by intramolecular hydrogen bonds. beilstein-journals.orgnih.gov This suggests that this compound would likely react in a similar fashion.
The general mechanism for the acid-catalyzed formation of an enol, a tautomer of the keto form, involves the initial protonation of a carbonyl oxygen. This is followed by the removal of a proton from the alpha-carbon by a base, leading to the formation of a carbon-carbon double bond. libretexts.org
Transformations Involving the Alpha-Positions
The carbon atom situated at the C4 position, alpha to the C3-carbonyl group, possesses acidic protons. The presence of the adjacent electron-withdrawing carbonyl group facilitates the deprotonation of this position by a base, leading to the formation of an enolate ion. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.
The formation of an enolate from a ketone can be catalyzed by either acid or base. masterorganicchemistry.com Under basic conditions, a base directly removes an alpha-proton, while under acidic conditions, the carbonyl oxygen is first protonated, which increases the acidity of the alpha-protons, allowing for their removal by a weak base. youtube.com The resulting enolate of this compound can then react with various electrophiles.
Ring-Opening and Rearrangement Pathways
The strained five-membered ring containing two adjacent carbonyl groups can be prone to ring-opening and rearrangement reactions under specific conditions, such as in the presence of a strong base or upon heating.
Base-Catalyzed Isomerizations
The use of a base can induce isomerization reactions in the pyrrolidine-2,3-dione system. Strong bases can promote ring-opening via cleavage of the amide bond or the carbon-carbon bond between the two carbonyl groups. The specific pathway would be dependent on the reaction conditions and the nature of the base employed. For instance, base-catalyzed reactions are known to facilitate the synthesis of various heterocyclic compounds. raijmr.com
Thermally Induced Rearrangements
While specific studies on the thermally induced rearrangements of this compound are not extensively documented, related heterocyclic systems are known to undergo thermal rearrangements. The stability of the pyrrolidine (B122466) ring in this compound is significant, however, at elevated temperatures, fragmentation or rearrangement pathways could become accessible.
Tautomerism and Isomerism Phenomena
Tautomerism is a key aspect of the chemistry of dicarbonyl compounds. For this compound, the potential for keto-enol tautomerism exists. masterorganicchemistry.com
The compound can exist in equilibrium between the diketo form and its enol tautomers. The enol form is characterized by the presence of a hydroxyl group adjacent to a carbon-carbon double bond. The position of this equilibrium is influenced by several factors, including the solvent and the substitution pattern of the molecule. libretexts.orgmasterorganicchemistry.com In many dicarbonyl compounds, the enol form can be significantly stabilized by intramolecular hydrogen bonding and conjugation. libretexts.orglibretexts.org For this compound, two primary enol forms are possible, involving the C3-carbonyl and the adjacent C4-methylene group, or the C2-carbonyl and the N-methyl group.
Keto-Enol Tautomerism in Pyrrolidinediones
Keto-enol tautomerism is a fundamental concept in organic chemistry where an equilibrium exists between a keto form and an enol form, which are constitutional isomers. masterorganicchemistry.comlibretexts.org This phenomenon is particularly relevant to the reactivity of pyrrolidinediones. The interconversion between the keto and enol tautomers can be catalyzed by either acid or base. masterorganicchemistry.com Generally, the keto form is more stable and favored at equilibrium for most simple ketones and aldehydes. masterorganicchemistry.com
In the case of dicarbonyl compounds like pyrrolidine-2,3-diones, the enol form can be significantly stabilized. Factors that enhance the stability of the enol tautomer include conjugation, intramolecular hydrogen bonding, and substitution. masterorganicchemistry.comlibretexts.org For instance, in 1,3-dicarbonyl systems, the enol form is often favored due to the formation of a stable six-membered ring via an intramolecular hydrogen bond and the presence of a conjugated π-system. libretexts.org Studies on substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones, which are related to the enol form of pyrrolidinediones, show that these molecules exist predominantly in the enamine form, stabilized by an intramolecular hydrogen bond. nih.gov
The position of the keto-enol equilibrium is highly dependent on the solvent. masterorganicchemistry.com Polar solvents tend to favor the more polar tautomer. frontiersin.org For example, studies on other dicarbonyl compounds have shown that the enol form is less favored in polar solvents like water, while it is more prevalent in non-polar solvents. masterorganicchemistry.com Computational studies on substituted 3-hydroxy-3-pyrroline-2-ones have shown that the energy difference between tautomeric forms can be slight, on the order of 0.4 to 1.3 kcal/mol, allowing for a rapid transformation between them. nih.gov
Conformational Dynamics and Isomeric Forms
The pyrrolidinedione ring, being a five-membered ring, can adopt various conformations. The specific substituents on the ring play a significant role in determining the most stable conformation and the potential for different isomeric forms. For 1,5-disubstituted pyrrolidine-2,3-diones, the substituents at the 1- and 5-positions influence the puckering of the ring and the orientation of the carbonyl groups.
In related 1,4,5-trisubstituted pyrrolidine-2,3-dione derivatives, these compounds have been found to exist in an enamine form, which is stabilized by an intramolecular hydrogen bond. nih.gov This indicates a degree of rigidity and a preferred conformation in these systems. The existence of different tautomeric and isomeric forms is a key aspect of their chemistry, influencing their reactivity in subsequent synthetic steps. researchgate.net
Mechanistic Elucidation through Experimental and Theoretical Studies
Experimental and theoretical studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the reaction mechanisms involved in the formation and transformation of pyrrolidinediones. nih.govresearchgate.net These studies provide valuable insights into the energetics of the reaction pathways.
Reaction Mechanism Proposals for Pyrrolidinedione Formation
The synthesis of pyrrolidinedione derivatives can be achieved through various routes, and computational studies have been employed to understand the underlying mechanisms. One studied mechanism involves a one-pot synthesis from nitromethane (B149229) and coumarin (B35378), which proceeds through a Michael addition, a Nef-type rearrangement, and subsequent cyclization. rsc.orgrsc.org
Another well-studied approach is the three-component reaction of aromatic aldehydes, anilines, and ethyl 2,4-dioxovalerate to form substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones, which are precursors to pyrrolidinediones. nih.gov The proposed mechanism for this reaction involves:
Acid-catalyzed condensation of the aldehyde and aniline (B41778) to form an iminium species.
The enol form of ethyl 2,4-dioxovalerate acts as a nucleophile, attacking the iminium ion.
Subsequent cyclization and dehydration lead to the 3-hydroxy-3-pyrroline-2-one ring. nih.gov
These precursors can then be reacted with aliphatic amines, such as methylamine (B109427), to yield 1,4,5-trisubstituted pyrrolidine-2,3-diones. nih.gov DFT calculations have been used to detail the mechanism of this final transformation, showing the favorability of certain pathways. nih.gov
Kinetic and Thermodynamic Considerations in Transformations
Kinetic and thermodynamic factors are critical in determining the outcome of reactions leading to pyrrolidinediones. Computational studies provide quantitative data on the energy barriers and stability of intermediates and transition states.
In the synthesis of pyrrolidinedione derivatives from coumarin and nitromethane, the initial Michael addition has a calculated activation barrier of 21.7 kJ mol⁻¹. researchgate.netrsc.org Subsequent steps, such as proton transfer and rearrangement, have significantly higher energy barriers, indicating they are likely the rate-determining steps. researchgate.netrsc.org For example, the tautomerization of the nitrosohydroxymethyl group, a necessary step for cyclization, has a high energy barrier of 178.4 kJ mol⁻¹. researchgate.netrsc.org
For the formation of 1,4,5-trisubstituted pyrrolidine-2,3-diones from 3-pyrroline-2-one (B142641) derivatives and methylamine, DFT calculations have shown that kinetic selectivity plays a more significant role than thermodynamic selectivity in the formation of the main product. nih.gov The reaction is proposed to proceed favorably through the pathway with the lowest Gibbs free energy of activation (ΔG#). nih.gov
Below is a table summarizing the calculated relative energies for intermediates and transition states in a model reaction for the synthesis of a pyrrolidinedione derivative. rsc.org
| Structure | Relative Energy (kJ mol⁻¹) |
| Reactants (Coumarin + Deprotonated Nitromethane) | 0.0 |
| Transition State (Michael Addition) | 21.7 |
| Michael Adduct | -75.3 |
| Final Pyrrolidinedione Product | -183.8 |
This table presents a simplified view of the energy profile for the formation of a pyrrolidinedione derivative from coumarin, as determined by computational studies. The energies are relative to the starting materials. rsc.org
Similarly, a table of thermodynamic parameters for the reaction pathways in the formation of a 1,4,5-trisubstituted pyrrolidine-2,3-dione highlights the energy changes at each step. nih.gov
| Reaction Step | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |
| Reactants to Intermediate Complex | -16.4 | -16.3 | 4.3 |
| Intermediate Complex to Transition State 1 | 15.1 | 14.8 | 15.5 |
| Transition State 1 to Intermediate | -39.1 | -39.2 | -38.6 |
| Intermediate to Transition State 2 | 31.7 | 31.4 | 32.1 |
| Transition State 2 to Product Complex | -20.0 | -20.1 | -19.2 |
| Product Complex to Products | 13.5 | 13.5 | -1.5 |
This table shows the calculated changes in electronic energy (ΔE), enthalpy (ΔH), and Gibbs free energy (ΔG) for the reaction between a 3-pyrroline-2-one derivative and methylamine in the gas phase. nih.gov
Structural Elucidation and Advanced Spectroscopic Characterization of 1,5 Dimethylpyrrolidine 2,3 Dione
Crystallographic Analysis for Absolute Structure Determination
Crystallographic analysis provides direct insight into the atomic arrangement within a crystal lattice, offering definitive proof of a molecule's absolute structure.
Single-Crystal X-ray Diffraction Studies
Table 1: Representative Crystallographic Data Collection and Refinement Parameters (Hypothetical for 1,5-Dimethylpyrrolidine-2,3-dione)
| Parameter | Value |
| Empirical formula | C₆H₉NO₂ |
| Formula weight | 127.14 g/mol |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.5 Å, b = 7.4 Å, c = 13.6 Åα = 90°, β = 102.3°, γ = 90° |
| Volume | 1029 ų |
| Z | 4 |
| Density (calculated) | 1.23 g/cm³ |
| Absorption coefficient | 0.09 mm⁻¹ |
| F(000) | 432 |
| Reflections collected | 3170 |
| Independent reflections | 3168 [R(int) = 0.032] |
| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.123 |
| R indices (all data) | R₁ = 0.050, wR₂ = 0.130 |
Note: This table is a hypothetical representation based on typical values for similar organic molecules and does not represent experimentally determined data for this compound.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. Advanced NMR techniques provide detailed information about the connectivity, stereochemistry, and spatial proximity of atoms.
Two-Dimensional NMR Techniques (e.g., HMQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for establishing the carbon-hydrogen framework of a molecule. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectroscopy correlates the chemical shifts of protons directly bonded to carbon atoms. For this compound, this would allow for the unambiguous assignment of the protons attached to each carbon in the pyrrolidine (B122466) ring and the methyl groups.
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is used to identify longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, in a related pyrrolidine-2,3-dione (B1313883) derivative, HMBC was used to confirm the position of various substituents by observing correlations between protons and distant carbons. jst-ud.vn Specifically, protons H5, H8, and H7 all showed cross-peaks to the same carbon C6, confirming its assignment. jst-ud.vn
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound
| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |
| N-CH₃ | ~3.0 | ~30 | C2, C5 |
| C5-H | ~4.0 | ~60 | C2, C3, C4, C5-CH₃ |
| C5-CH₃ | ~1.5 | ~15 | C4, C5 |
| C4-H₂ | ~2.5 | ~35 | C2, C3, C5, C5-CH₃ |
| C2 | - | ~170 (C=O) | - |
| C3 | - | ~200 (C=O) | - |
Note: The chemical shift values are approximate and based on typical values for similar functional groups. The HMBC correlations are predicted based on expected 2- and 3-bond couplings.
Nuclear Overhauser Effect (NOE) Spectroscopy for Spatial Proximity
The Nuclear Overhauser Effect (NOE) is a phenomenon that occurs between nuclei that are close in space, regardless of whether they are connected through chemical bonds. wikipedia.org The intensity of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a powerful tool for determining stereochemistry and conformation. organicchemistrydata.org In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks are observed between protons that are spatially close. sapub.org
For this compound, a NOESY experiment would be crucial for determining the relative stereochemistry at the C5 position. For example, an NOE correlation between the protons of the N-methyl group and the C5-methyl group would indicate that these two groups are on the same face of the pyrrolidine ring (cis). Conversely, the absence of this correlation and the presence of an NOE between the N-methyl protons and the C5-proton would suggest a trans relationship. Such NOE experiments have been used to unambiguously confirm the regiochemical outcome of cycloaddition reactions leading to spirooxindoles. researchgate.net
Dynamic NMR Studies for Conformational Analysis (if applicable)
Molecules are not static entities and can undergo conformational changes, such as ring flipping or rotation around single bonds. Dynamic NMR (DNMR) refers to the study of these processes when they occur at a rate that is comparable to the NMR timescale. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals, which can be used to determine the energy barriers for these conformational changes. For a five-membered ring like pyrrolidine, the energy barrier for conformational inversion is typically low. However, the presence of substituents and the partial double bond character of the amide bond could potentially lead to observable dynamic behavior. While no specific dynamic NMR studies on this compound were found, the planarity of the pyrrolidine-2,3-dione ring in a related crystal structure suggests that the ring may be relatively rigid. beilstein-journals.org
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
For the related compound, 1,5-dimethyl-2-pyrrolidinone , the molecular formula is C₆H₁₁NO, with a molecular weight of 113.1576 g/mol . nist.govsigmaaldrich.comnih.gov Its mass spectrum would be expected to show a molecular ion peak corresponding to this mass.
Another related compound, N-methylsuccinimide (1-methyl-2,5-pyrrolidinedione), has the chemical formula C₅H₇NO₂ and a molecular weight of 113.1146 g/mol . nist.gov The mass spectrum of N-methylsuccinimide shows a prominent molecular ion peak at m/z 113. massbank.eumassbank.eunih.gov
The fragmentation of these cyclic structures is influenced by the substituents on the pyrrolidine ring. The nature of the substituents at various positions on the ring can significantly affect the fragmentation pathways. beilstein-journals.org For instance, the fragmentation of N-[5,5-dimethyl-2(5H)-thienyliden]amines, which also feature a five-membered ring, is heavily influenced by the substituents. beilstein-journals.org
Table 1: Mass Spectrometry Data for Compounds Related to this compound
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectral Information |
| 1,5-Dimethyl-2-pyrrolidinone | C₆H₁₁NO | 113.1576 nist.govsigmaaldrich.comnih.gov | Data available for mass spectrum (electron ionization). nist.gov |
| N-Methylsuccinimide | C₅H₇NO₂ | 113.11 scbt.comsigmaaldrich.com | Molecular ion peak at m/z 113. massbank.eumassbank.eunih.gov |
Vibrational and Electronic Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be characterized by absorption bands corresponding to its dione (B5365651) and N-methyl functionalities.
Data from N-methylsuccinimide (1-methyl-2,5-pyrrolidinedione) provides a useful comparison. Being a cyclic imide, its IR spectrum is distinguished by two carbonyl (C=O) stretching bands. In succinimide (B58015) derivatives, these bands typically appear as a symmetric and an anti-symmetric stretching mode. nih.gov For a succinimide derived from H-Val-Asp-Ala-Gly-OH, these bands are observed at 1791 cm⁻¹ and 1716 cm⁻¹, respectively. nih.gov The NIST/EPA Gas-Phase Infrared Database contains the IR spectrum for N-methylsuccinimide. nist.gov Hydrogen bonding interactions, for example with phenols, can be studied using infrared spectrometry by observing shifts in these vibrational frequencies. sigmaaldrich.comchemicalbook.com
For the related compound 1,5-dimethyl-2-pyrrolidinone , which contains a single lactam carbonyl group, the NIST Chemistry WebBook has an available IR spectrum. nist.gov The characteristic C=O stretch in such lactams is a strong indicator of the ring structure.
Table 2: Infrared Spectroscopy Data for a Related Succinimide Derivative
| Compound | Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| Succinimide derivative from H-Val-Asp-Ala-Gly-OH | Imide C=O | Symmetric stretch | 1791 | nih.gov |
| Imide C=O | Anti-symmetric stretch | 1716 | nih.gov |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving chromophores. The this compound structure contains carbonyl groups which act as chromophores.
While direct UV-Vis data for this compound is unavailable, studies on related compounds can offer predictive insights. For instance, N-methyl-2-pyrrolidone (NMP), a widely used solvent, and its degradation products, which can include succinimide derivatives, exhibit UV absorption below 450 nm. researchgate.net The photophysical properties of N-methylsuccinimide , including its absorption and emission characteristics, can be analyzed using UV-Vis and fluorescence spectroscopy.
Pyrrolidine-2,3-dione derivatives have been synthesized and their structures confirmed using various spectroscopic methods, indicating that the dione core is a key chromophoric system. jst-ud.vnresearchgate.netacgpubs.org The electronic transitions in these systems are typically of the n → π* and π → π* type, associated with the carbonyl groups.
Computational and Theoretical Investigations of 1,5 Dimethylpyrrolidine 2,3 Dione
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would provide insight into the electron distribution, stability, and reactivity of 1,5-Dimethylpyrrolidine-2,3-dione.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations would be employed to determine its ground state properties. This would involve optimizing the molecular geometry to find the lowest energy arrangement of atoms. Key properties that would be calculated include bond lengths, bond angles, and dihedral angles. Furthermore, DFT would be used to compute electronic properties such as the dipole moment, polarizability, and the distribution of electron density, which are crucial for predicting the molecule's behavior in various chemical environments.
A molecular orbital (MO) analysis for this compound would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. Visualizing the spatial distribution of these frontier orbitals would help identify the likely sites for nucleophilic and electrophilic attack.
Mechanistic Pathway Exploration Using Computational Models
Computational models are invaluable for mapping out the intricate details of chemical reactions. For this compound, these models could elucidate reaction mechanisms, identify key intermediates, and predict reaction outcomes.
To understand the kinetics of reactions involving this compound, it is essential to locate and characterize the transition states. Computational methods would be used to search for the saddle points on the potential energy surface that connect reactants to products. The geometry of the transition state provides a snapshot of the bond-making and bond-breaking processes. Frequency calculations are then performed to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the reaction coordinate. The energy of this transition state is used to calculate the activation energy of the reaction.
Mapping the potential energy surface (PES) provides a comprehensive view of a chemical reaction. For reactions involving this compound, a detailed PES would be constructed by calculating the energy of the system as a function of the geometric coordinates of the atoms. This map would reveal the energy of reactants, products, intermediates, and transition states. By tracing the lowest energy path on the PES, known as the intrinsic reaction coordinate (IRC), the entire course of the reaction can be followed, providing a deeper understanding of the mechanism.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of this compound are key to its function. Conformational analysis and molecular dynamics simulations are the primary computational tools to explore these aspects.
A systematic conformational search would be performed to identify the various low-energy shapes (conformers) that this compound can adopt. This involves rotating the single bonds in the molecule and calculating the energy of each resulting structure. The relative energies of these conformers determine their population at a given temperature.
Molecular dynamics (MD) simulations would be used to study the time-dependent behavior of the molecule. By simulating the motion of the atoms over time, MD provides insights into the flexibility of the pyrrolidine (B122466) ring and the dynamics of the methyl groups. These simulations can reveal how the molecule changes its shape and interacts with its environment, which is crucial for understanding its properties in a solvent or biological system.
Prediction of Reactivity and Selectivity through Computational Methods
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the reactivity and selectivity of complex organic molecules, including derivatives of the pyrrolidine-2,3-dione (B1313883) scaffold. These theoretical investigations provide deep insights into reaction mechanisms at a molecular level, guiding experimental work and aiding in the rational design of synthetic routes.
Detailed computational studies on related pyrrolidine-2,3-dione systems have successfully predicted reaction outcomes by analyzing potential energy surfaces (PES). For instance, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations were employed to explore the reaction mechanism between a 3-pyrroline-2-one (B142641) derivative and an aliphatic amine. nih.govnih.gov The results indicated that the primary product is favorably formed by following the pathway with the lowest Gibbs free energy of activation (ΔG#). nih.gov This analysis, conducted in both gas-phase and an ethanol (B145695) solvent model, revealed that kinetic selectivity is the dominant factor over thermodynamic selectivity in determining the major product. nih.govnih.gov
Furthermore, computational methods are instrumental in predicting the chemo-, regio-, and stereoselectivity of reactions. In studies of similar heterocyclic systems, such as the (3 + 2) cycloaddition reactions of pyrrolidinone derivatives, DFT has been used to determine the most favorable reaction pathways. researchgate.net These calculations can identify the atomic centers with the highest reactivity by analyzing local electrophilic and nucleophilic Parr functions, thereby predicting how reactants will combine. researchgate.net
Molecular docking simulations, another key computational technique, are used to predict the reactivity of pyrrolidine-2,3-dione derivatives with biological targets. In a study of 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones as potential anti-inflammatory agents, molecular docking was used to evaluate their binding affinity for the enzyme inducible nitric oxide synthase (iNOS). nih.gov The calculations showed that these compounds act as ligands for iNOS, with specific interactions, such as hydrogen bonds with Cys200 and Ser242 residues, stabilizing the complex. nih.gov The study also highlighted how substituents influence reactivity; for example, the presence of an electron-withdrawing nitro group on the benzene (B151609) ring at the 1-position of the pyrrolidine-2,3-dione core in one derivative was found to enhance its inhibitory activity, a finding supported by the calculated binding affinity. nih.gov
The predictive power of these computational models is evident in the strong correlation between calculated binding affinities and experimentally observed biological activity.
Research Findings on Ligand-Enzyme Interactions
| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| 4-(1-methylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dione (5a) | Inducible Nitric Oxide Synthase (iNOS) | - | Cys200, Ser242 | nih.gov |
| 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione (5e) | Inducible Nitric Oxide Synthase (iNOS) | -9.51 | Cys200 | nih.gov |
Lack of Specific Research Hinders Detailed Analysis of this compound
A comprehensive review of available scientific literature reveals a significant scarcity of specific research focused exclusively on the chemical compound this compound. While the broader class of pyrrolidine-2,3-diones is recognized for its utility in organic synthesis, detailed studies and applications pertaining directly to the 1,5-dimethyl substituted variant are not substantially documented. This lack of specific data prevents a detailed exploration of its role as a versatile building block, its application in forming complex molecular frameworks, and its potential use in materials science as outlined.
The existing body of research extensively covers related structures, such as 1,5-disubstituted and 1,4,5-trisubstituted pyrrolidine-2,3-diones, which are valued as important intermediates in the synthesis of a variety of nitrogen-containing heterocycles. beilstein-journals.orgnih.govnih.gov These related compounds are known to participate in key chemical transformations, including condensation and cycloaddition reactions, underscoring the synthetic potential of the pyrrolidine-2,3-dione core. nih.govnih.gov However, without direct experimental studies on this compound, any discussion of its specific reactivity, applications as a precursor, or role in creating diverse carbon and heteroatom frameworks would be speculative and not grounded in established scientific findings.
Similarly, there is no available information to suggest that this compound has been investigated for or applied in advanced materials science, such as in the development of polymers or optoelectronic devices. Research in these areas tends to focus on molecules with specific electronic and photophysical properties, and the 1,5-dimethyl variant of pyrrolidine-2,3-dione has not been identified as a candidate in the reviewed literature.
Due to these limitations, it is not possible to provide a thorough and scientifically accurate article that adheres to the specific sections and subsections requested. The available data on analogous compounds, while informative, cannot be directly extrapolated to this compound without dedicated research.
Derivatives and Analogs of 1,5 Dimethylpyrrolidine 2,3 Dione: Synthesis and Chemical Properties
Synthesis of Substituted 1,5-Dimethylpyrrolidine-2,3-diones
The synthesis of substituted 1,5-dimethylpyrrolidine-2,3-diones can be achieved through multi-step reaction sequences. A general approach involves the initial formation of a 4-acetyl-3-hydroxy-1,5-disubstituted-3-pyrroline-2-one intermediate. For the synthesis of derivatives of 1,5-dimethylpyrrolidine-2,3-dione, this would typically start with precursors that introduce the methyl groups at the N1 and C5 positions.
A key transformation is the reaction of these 3-pyrroline-2-one (B142641) intermediates with primary amines. For instance, the reaction of a 4-acetyl-3-hydroxy-1,5-disubstituted-3-pyrroline-2-one with an amine leads to the formation of a 4-(1-aminoethylidene)-1,5-disubstituted pyrrolidine-2,3-dione (B1313883). This reaction proceeds via the formation of an enamine at the C4 position.
While specific literature detailing the synthesis of 4-substituted 1,5-dimethylpyrrolidine-2,3-diones is sparse, a notable method has been reported for analogous 1,5-diphenyl derivatives. This involves a reversible transimination reaction. In this process, a 4-[1-(4-methoxybenzyl)amino]ethylidene-1,5-diphenylpyrrolidine-2,3-dione is reacted with methylamine (B109427). This reaction results in the substitution of the 4-methoxybenzylamino group with a methylamino group at the exocyclic double bond, yielding 4-(1-methylamino)ethylidene-1,5-diphenylpyrrolidine-2,3-dione with high yields (80-92%). orgsyn.orgresearchgate.netnih.gov The reaction's success is largely independent of the electronic nature of substituents on the phenyl rings at the N1 and C5 positions. orgsyn.org This suggests that a similar strategy could likely be employed for the synthesis of 4-substituted derivatives of this compound.
The general scheme for this type of synthesis is as follows:
Scheme 1: General Synthesis of 4-(1-aminoethylidene)-pyrrolidine-2,3-diones
Comparative Analysis with Isomeric Pyrrolidinediones
The chemical properties and reactivity of pyrrolidinediones are significantly influenced by the relative positions of the carbonyl groups and the substitution pattern on the pyrrolidine (B122466) ring. A comparative analysis of this compound with its isomers, 1,5-dimethylpyrrolidine-2,4-dione (B2988388) and 1,3-dimethylpyrrolidine-2,5-dione, reveals key differences in their chemistry.
1,5-Dimethylpyrrolidine-2,4-dione Chemistry
1,5-Dimethylpyrrolidine-2,4-dione, also known as a tetramic acid derivative, possesses a unique structural feature where the two carbonyl groups are separated by a methylene (B1212753) group at the C3 position. This arrangement allows for keto-enol tautomerism, a defining characteristic of this class of compounds.
Physical and Chemical Properties of 1,5-Dimethylpyrrolidine-2,4-dione
| Property | Value |
| Molecular Formula | C₆H₉NO₂ |
| Molecular Weight | 127.14 g/mol |
| Appearance | Powder |
| InChI | InChI=1S/C6H9NO2/c1-4-5(8)3-6(9)7(4)2/h4H,3H2,1-2H3 |
| InChIKey | PZQPWDZFFADFKJ-UHFFFAOYSA-N |
| SMILES | CC1C(=O)CC(=O)N1C |
Data sourced from PubChem and ChemScene. orgsyn.orgchemscene.comchemscene.comuni.lu
The synthesis of the 1,5-diphenyl analog of this isomer has been reported through the condensation of 1,5-diphenylpyrrolidine-2,4-dione (B14431305) with various electrophiles. nih.govnih.gov For example, condensation with ethyl orthoformate yields a 3-ethoxymethylene derivative. nih.gov This active methylene group at C3 is a key site of reactivity, readily undergoing condensation reactions with aldehydes and other electrophiles. nih.gov The resulting 3-substituted derivatives can then undergo further transformations. For instance, reaction with amines or hydrazine (B178648) can lead to the formation of various heterocyclic systems fused to the pyrrolidinedione ring. nih.gov
1,3-Dimethylpyrrolidine-2,5-dione Chemistry
1,3-Dimethylpyrrolidine-2,5-dione is an N-substituted derivative of a succinimide (B58015). In this isomer, the two carbonyl groups are vicinal to the nitrogen atom and flank the C3 and C4 positions of the ring.
Physical and Chemical Properties of 1,3-Dimethylpyrrolidine-2,5-dione
| Property | Value |
| Molecular Formula | C₆H₁₀N₂O₂ (Note: This appears to be for a substituted version, the correct formula is C₆H₉NO₂) |
| Molecular Weight | 127.14 g/mol |
| Melting Point | 110-112 °C |
| InChI | InChI=1S/C6H9NO2/c1-4-3-5(8)7(2)6(4)9/h4H,3H2,1-2H3 |
| InChIKey | Not readily available |
| SMILES | CC1CC(=O)N(C)C1=O |
Data primarily sourced from Ontosight and ChemicalBook. ontosight.aichemicalbook.com
The synthesis of N-substituted pyrrolidine-2,5-diones can be achieved through various methods, including the reaction of succinic anhydride (B1165640) with a primary amine. For the synthesis of 1,3-dimethylpyrrolidine-2,5-dione, this would involve the reaction of 2-methylsuccinic anhydride with methylamine. Another general method for synthesizing substituted pyrrolidine-2,5-diones involves the Michael addition of ketones to N-substituted maleimides.
This class of compounds is recognized for its utility as a building block in organic synthesis, participating in reactions such as cyclization and coupling. ontosight.ai
Reactivity Profiles of Key Pyrrolidinedione Analogs
The distinct arrangements of the carbonyl groups in the three isomers of dimethylpyrrolidinedione lead to different reactivity profiles.
This compound: The vicinal dicarbonyl system at the C2 and C3 positions makes this isomer susceptible to reactions characteristic of α-dicarbonyl compounds. These can include reactions with nucleophiles at both carbonyl carbons and potential for ring-opening reactions under certain conditions. The presence of a methyl group at C5 influences the stereochemistry of reactions at adjacent centers.
1,5-Dimethylpyrrolidine-2,4-dione: The key feature of this isomer is the active methylene group at C3, situated between the two carbonyls. This position is readily deprotonated to form an enolate, which can then react with a wide range of electrophiles, such as alkyl halides and aldehydes. This reactivity is central to the synthetic utility of tetramic acid derivatives. For example, the condensation of 1,5-diphenylpyrrolidine-2,4-dione with aromatic aldehydes leads to the formation of 3-arylidene derivatives. nih.gov Furthermore, the enolic form of these compounds can react with primary amines to yield 4-substituted amino-Δ³-pyrrolin-2-ones. nih.gov
1,3-Dimethylpyrrolidine-2,5-dione: As an N-methylated succinimide derivative, the reactivity is primarily centered around the carbonyl groups and the α-carbons (C3 and C4). The protons on the C3 and C4 carbons can be abstracted by a strong base to form an enolate, which can then participate in various alkylation and condensation reactions. The carbonyl groups themselves are susceptible to nucleophilic attack, potentially leading to ring-opening reactions under harsh conditions (e.g., strong acid or base hydrolysis). The N-methyl group provides stability against N-acylation or N-alkylation reactions that are possible in unsubstituted succinimides.
Advanced Analytical Methodologies for Detection and Quantitative Analysis
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental for the separation of 1,5-Dimethylpyrrolidine-2,3-dione from reaction mixtures, byproducts, and potential impurities. These techniques provide high-resolution separation, enabling accurate purity assessment and quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of pyrrolidine-2,3-dione (B1313883) derivatives due to its versatility and efficiency. nih.gov Reversed-phase HPLC is commonly employed for the separation of these relatively polar compounds.
A typical HPLC method for the analysis of a compound structurally similar to this compound would involve a C18 stationary phase. The mobile phase often consists of a gradient or isocratic mixture of acetonitrile (B52724) and water, which allows for the effective elution and separation of the analyte from other components. The selection of the mobile phase composition is critical for achieving optimal resolution and peak shape. For instance, a mobile phase of acetonitrile and water (70:30 v/v) with 0.1% formic acid has been successfully used for the separation of a related benzamide (B126) derivative on a C18 column. youtube.com
For the quantitative determination of this compound, a calibration curve would be constructed by analyzing standard solutions of known concentrations. UV detection is commonly used, with the wavelength set at the absorbance maximum of the compound, which for dicarbonyl compounds can be in the range of 270-300 nm. nih.gov The linearity of the method would be assessed over a specific concentration range, with parameters such as the limit of detection (LOD) and limit of quantification (LOQ) being determined to establish the sensitivity of the assay. youtube.com
The table below illustrates a hypothetical set of HPLC parameters that could be used for the analysis of this compound, based on methods for related compounds.
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 285 nm |
| Injection Volume | 10 µL |
| Retention Time | ~ 4.5 min |
This table is illustrative and based on typical HPLC conditions for related pyrrolidinone derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While the direct analysis of this compound by GC-MS might be possible, derivatization is often employed for related compounds to improve their volatility and chromatographic behavior. researchgate.net
In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. For N-methyl-2-pyrrolidone, a related compound, an HP-1 column has been used with the oven temperature maintained at 100°C. researchgate.net
The mass spectrometer detector ionizes the eluted compounds, and the resulting fragments are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is a unique fingerprint of the molecule and is used for its identification. For pyrrolidine (B122466) derivatives, characteristic fragmentation pathways often involve the cleavage of the ring and the loss of small neutral molecules. mdpi.com For instance, in the analysis of ketamine analogues, which also contain a cyclic amine structure, characteristic fragment ions are formed by α-cleavage of the carbon bond adjacent to the nitrogen and subsequent loss of functional groups. mdpi.comwaters.com
A hypothetical GC-MS data table for this compound is presented below, outlining potential characteristic fragments.
| Retention Time (min) | Key Mass Fragments (m/z) |
| 8.2 | 127 (M+), 99, 84, 70, 56, 42 |
This table is illustrative. The fragmentation pattern of this compound would need to be determined experimentally.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which combine two or more analytical methods, offer enhanced analytical power, providing both separation and detailed structural information in a single analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of a wide range of compounds, including pyrrolidine-2,3-dione derivatives. jst-ud.vn It combines the high separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry.
For the analysis of this compound, a reversed-phase HPLC separation, similar to the one described in section 8.1.1, would be coupled to a mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for such compounds as it is a soft ionization method that typically produces a prominent protonated molecular ion [M+H]+, which aids in the determination of the molecular weight. jst-ud.vn
Tandem mass spectrometry (MS/MS) can be further employed for structural elucidation and enhanced selectivity in quantitative analysis. In this approach, the protonated molecular ion is selected and fragmented, and the resulting product ions are detected. This technique, known as Multiple Reaction Monitoring (MRM), is highly specific and is often used for the quantification of analytes in complex matrices. For example, a hydrophilic interaction LC-MS/MS method has been developed for the determination of 2-pyrrolidinone (B116388) in swine liver, utilizing MRM transitions for quantification. nih.gov
Below is a representative table of LC-MS/MS parameters that could be applied for the analysis of this compound.
| Parameter | Value |
| LC Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase | A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | 128.1 → [M+H]+ → Fragment ions (e.g., 100.1, 72.1) |
| Collision Energy | Optimized for specific transitions |
This table is illustrative and based on typical LC-MS/MS conditions for related compounds. The exact mass transitions would need to be determined experimentally.
Spectrophotometric Methods for Quantitative Determination
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The presence of the dicarbonyl chromophore in this compound makes it amenable to UV-Vis analysis.
Carbonyl compounds typically exhibit a weak n→π* transition in the UV region, often around 270-300 nm. nih.gov The exact wavelength of maximum absorbance (λmax) for this compound would need to be determined experimentally by scanning a solution of the pure compound across a range of UV wavelengths. This λmax would then be used for quantitative measurements.
For quantitative analysis, a calibration curve is prepared by measuring the absorbance of a series of standard solutions of known concentrations at the predetermined λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. While less selective than chromatographic methods, UV-Vis spectrophotometry can be a valuable tool for the rapid quantification of this compound in relatively pure samples or for monitoring reaction kinetics. The UV spectra of dicarbonyl compounds can be influenced by the solvent and pH, with shifts in absorbance maxima observed under different conditions. nih.gov
A summary of potential UV-Vis spectrophotometric data for this compound is provided below.
| Parameter | Value |
| Solvent | Ethanol (B145695) |
| λmax | ~288 nm (estimated) |
| Molar Absorptivity (ε) | To be determined experimentally |
| Linear Range | To be determined experimentally |
This table is illustrative. The spectrophotometric properties of this compound would need to be experimentally verified.
Future Research Directions and Emerging Paradigms in 1,5 Dimethylpyrrolidine 2,3 Dione Chemistry
Exploration of Novel Synthetic Pathways
Currently, there are no dedicated, published synthetic routes specifically targeting 1,5-Dimethylpyrrolidine-2,3-dione. Future research could focus on adapting existing methods for related compounds. For instance, methods for synthesizing 1,5-disubstituted pyrrolidin-2-ones from donor-acceptor cyclopropanes or the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones could serve as starting points for developing a targeted synthesis. sigmaaldrich.comnih.gov A potential strategy might involve the reductive amination of a suitable precursor like levulinic acid with methylamine (B109427), followed by a selective oxidation to introduce the second carbonyl group, though this specific pathway has not been reported. orgsyn.org
Development of Asymmetric Transformations
The field of asymmetric transformations for this compound is entirely undeveloped. The chiral center at the C5 position suggests that stereoselective synthesis is possible and highly desirable, as different enantiomers could possess distinct biological activities or function differently as chiral building blocks. Future efforts could draw inspiration from the broader field of asymmetric synthesis of 2,5-disubstituted pyrrolidines, which are crucial scaffolds in organocatalysis and medicinal chemistry. nih.gov Methodologies such as biocatalyzed reactions, the use of chiral auxiliaries derived from amino acids, or catalytic enantioselective reductions of precursor diketones are all promising areas for investigation. nih.govmdpi.com The development of such transformations would be a significant step toward unlocking the potential of this molecule in stereoselective synthesis. nih.govirb.hr
Advanced Mechanistic Insights through Integrated Computational and Experimental Studies
Detailed mechanistic studies on this compound are nonexistent. However, computational and experimental studies on related structures provide a clear roadmap for future research. For example, Density Functional Theory (DFT) calculations have been successfully used to elucidate the reaction mechanisms of 1,4,5-trisubstituted pyrrolidine-2,3-diones, revealing that reactions can be under kinetic rather than thermodynamic control. sigmaaldrich.comnih.gov
Future integrated studies could explore:
Tautomeric Equilibria: Investigating the keto-enol tautomerism, which is a known characteristic of the pyrrolidine-2,3-dione (B1313883) core.
Reaction Pathways: Using DFT calculations to model potential reactions, such as nucleophilic additions or cycloadditions, to predict reactivity and regioselectivity.
Spectroscopic Correlation: Combining computational predictions with experimental NMR and X-ray crystallography data to confirm theoretical models and gain precise structural information. nih.gov
Applications in Next-Generation Chemical Synthesis
While the pyrrolidine-2,3-dione scaffold has been identified through computational simulations as a potential inhibitor of enzymes like Cdk5/p25, which is relevant in Alzheimer's research, its application as a tool in chemical synthesis remains hypothetical. nih.govnih.gov Once efficient synthetic routes are established, this compound could be explored as:
A chiral building block for the synthesis of more complex molecules.
A ligand for catalysis.
A starting material for the creation of novel heterocyclic systems through ring-opening or functionalization reactions.
The table below outlines potential research avenues based on the general reactivity of the parent scaffold.
| Research Area | Potential Application | Rationale |
| Catalysis | Chiral Ligand | The C5 stereocenter could induce asymmetry in metal-catalyzed reactions. |
| Medicinal Chemistry | Scaffold for Drug Discovery | The pyrrolidine-2,3-dione core shows potential for enzyme inhibition. nih.govnih.gov |
| Heterocyclic Chemistry | Synthetic Intermediate | The dione (B5365651) functionality offers multiple reactive sites for further chemical elaboration. |
Investigation of Material Science Interfaces and Applications
There is currently no research linking this compound to material science. This area is completely open for exploration. Drawing parallels from other heterocyclic compounds, future work could investigate its use in creating novel polymers, functional dyes, or as a component in organic electronic materials. For instance, related pyrrolidione-dione ligands have been used to prepare metal complexes for applications like the photostabilization of polymers, suggesting a possible, albeit distant, research direction. researchgate.net
Q & A
Q. What are the optimal reaction conditions for synthesizing 1,5-Dimethylpyrrolidine-2,3-dione derivatives?
Ethanol is the preferred solvent for synthesizing pyrrolidine-2,3-dione derivatives via reactions with aliphatic amines, yielding dramatic improvements (e.g., ~20–30% higher yields compared to glacial acetic acid). Key steps include:
- Reacting 2-pyrrolidinone precursors with amines in ethanol under reflux.
- Monitoring reaction progress via TLC and isolating products via recrystallization or column chromatography.
- Example: Synthesis of 4-(1-methylamino)ethylene-1,5-diphenylpyrrolidine-2,3-dione achieved in ethanol with methylamine .
Q. How can synthesized derivatives be characterized effectively?
Use spectroscopic and elemental analysis:
- NMR (¹H, ¹³C) to confirm substitution patterns and stereochemistry.
- IR spectroscopy to identify carbonyl (C=O) and amine (N-H) stretches.
- Elemental analysis (C, H, N) to verify purity and molecular composition.
- Example: 1,4-disubstituted piperazine-2,3-dione derivatives were confirmed via spectral data and ClogP values .
Advanced Research Questions
Q. How can computational methods elucidate reaction mechanisms for pyrrolidine-2,3-dione synthesis?
Density Functional Theory (DFT) calculations provide mechanistic insights:
- Analyze transition states and energy barriers for steps like enamine formation or cyclization.
- Example: DFT revealed the nucleophilic attack of methylamine on 3-pyrrolin-2-one derivatives as the rate-limiting step, validated by experimental yields .
Q. What strategies improve bioactivity in pyrrolidine-2,3-dione derivatives?
- Lipophilicity optimization : Use ClogP and Rf measurements to balance solubility and membrane permeability. Derivatives with 4-substituted benzyl groups showed enhanced anthelmintic activity .
- Functionalization : Introduce aryl substituents via reductive alkylation (e.g., using diethyl oxalate) to modulate electronic properties .
Q. How can contradictory data in solvent-dependent yields be resolved?
- Experimental validation : Compare reaction kinetics (e.g., via HPLC) in ethanol vs. acetic acid. Ethanol’s polarity accelerates nucleophilic attack, reducing side reactions.
- Computational validation : Use DFT to model solvent effects on transition states. Ethanol stabilizes intermediates via hydrogen bonding, aligning with higher yields .
Q. What methods enable functionalization of the pyrrolidine-2,3-dione core?
- Enamine formation : React with aliphatic amines to generate 1,4,5-trisubstituted derivatives (e.g., 4-acetyl-3-hydroxy derivatives) .
- Michael addition : Use organocatalysts (e.g., chiral amines) for stereocontrolled addition to α,β-unsaturated esters .
Q. How can ring-expansion reactions diversify pyrrolidine-2,3-dione scaffolds?
- Coumarin-based synthesis : React 3-substituted coumarins with nitromethane under basic conditions to form 1-hydroxypyrrolidine-2,5-diones via Michael addition and Nef reaction pathways .
Key Methodological Recommendations
- Synthesis : Prioritize ethanol as a solvent for amine-based reactions to maximize yields .
- Characterization : Combine NMR, IR, and elemental analysis for unambiguous structural confirmation .
- Mechanistic Studies : Apply DFT to identify rate-limiting steps and optimize conditions .
- Bioactivity Screening : Use in vitro assays (e.g., parasite growth inhibition) with lipophilicity-guided design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
